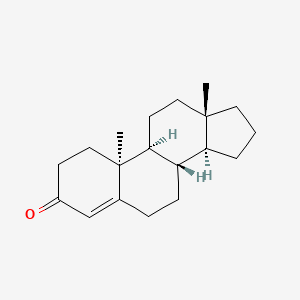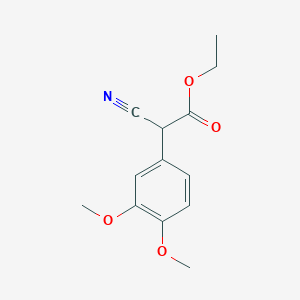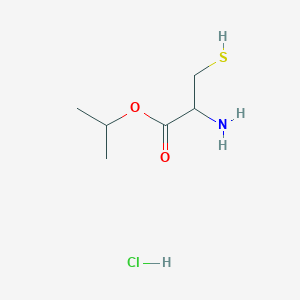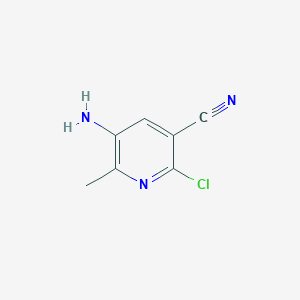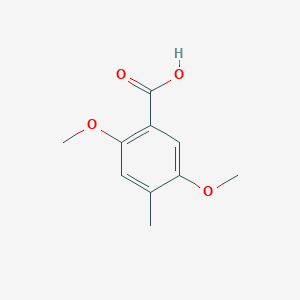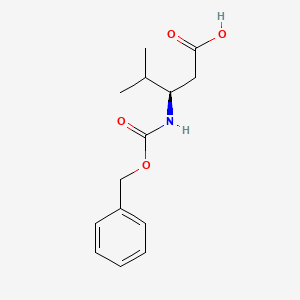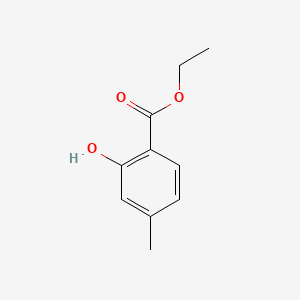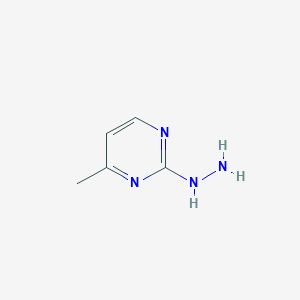
2-Hydrazinyl-4-methylpyrimidin
Übersicht
Beschreibung
2-Hydrazinyl-4-methylpyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a hydrazinyl group (-NH-NH2) at position 2 and a methyl group (-CH3) at position 4 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various pharmaceutical and agrochemical applications.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
The primary target of 2-Hydrazinyl-4-methylpyrimidine is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway .
Mode of Action
2-Hydrazinyl-4-methylpyrimidine inhibits DHODH, disrupting the normal function of the enzyme . This inhibition interferes with the synthesis of pyrimidines, essential components of DNA and RNA .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway by inhibiting DHODH . This inhibition disrupts the production of pyrimidines, leading to downstream effects on DNA and RNA synthesis .
Result of Action
The inhibition of DHODH by 2-Hydrazinyl-4-methylpyrimidine disrupts the synthesis of pyrimidines . This disruption can lead to a decrease in the production of DNA and RNA, potentially affecting cellular functions .
Biochemische Analyse
Biochemical Properties
2-Hydrazinyl-4-methylpyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, 2-Hydrazinyl-4-methylpyrimidine has been shown to interact with certain proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 2-Hydrazinyl-4-methylpyrimidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, 2-Hydrazinyl-4-methylpyrimidine can alter gene expression and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in DNA synthesis, leading to reduced cell proliferation . Moreover, its impact on cellular metabolism includes alterations in the levels of key metabolites, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, 2-Hydrazinyl-4-methylpyrimidine exerts its effects through several mechanisms. It binds to dihydroorotate dehydrogenase, inhibiting its activity and thus disrupting pyrimidine biosynthesis . This inhibition leads to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, 2-Hydrazinyl-4-methylpyrimidine can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinyl-4-methylpyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-Hydrazinyl-4-methylpyrimidine can lead to sustained inhibition of pyrimidine biosynthesis, resulting in long-term effects on cellular function . These effects include persistent changes in gene expression and cellular metabolism, which can have significant implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Hydrazinyl-4-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit dihydroorotate dehydrogenase without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
2-Hydrazinyl-4-methylpyrimidine is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a key role in the de novo synthesis of pyrimidine nucleotides . By inhibiting this enzyme, 2-Hydrazinyl-4-methylpyrimidine disrupts the normal metabolic flux, leading to changes in the levels of pyrimidine metabolites . These alterations can have downstream effects on various cellular processes, including DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 2-Hydrazinyl-4-methylpyrimidine is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects . The distribution of 2-Hydrazinyl-4-methylpyrimidine within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Hydrazinyl-4-methylpyrimidine is critical for its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria, where it interacts with dihydroorotate dehydrogenase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The mitochondrial localization of 2-Hydrazinyl-4-methylpyrimidine is essential for its inhibitory effects on pyrimidine biosynthesis and its overall impact on cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The carboxylic acid group is converted to a hydrazinyl group through nucleophilic substitution.
Industrial Production Methods: Industrial production of 2-Hydrazinyl-4-methylpyrimidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinylpyrimidine: Lacks the methyl group at position 4.
4-Methylpyrimidine: Lacks the hydrazinyl group at position 2.
2-Aminopyrimidine: Contains an amino group (-NH2) instead of a hydrazinyl group.
Uniqueness: 2-Hydrazinyl-4-methylpyrimidine is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKBRNKMQNEPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495925 | |
| Record name | 2-Hydrazinyl-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63170-77-4 | |
| Record name | 2-Hydrazinyl-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

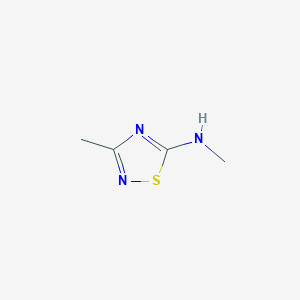
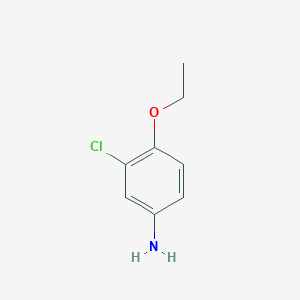
![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)
